molecular formula C9H7ClN4O2S B599197 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid CAS No. 1251716-89-8

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

Cat. No.: B599197
CAS No.: 1251716-89-8
M. Wt: 270.691
InChI Key: LEPDNDFKYFKQNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid are the Src and Abl kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and survival.

Mode of Action

This compound acts as a potent inhibitor of Src and Abl kinases . It binds to these kinases, preventing them from performing their normal function. This disruption in kinase activity leads to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of Src and Abl kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth and survival. Therefore, the compound’s action can lead to the inhibition of cell proliferation, particularly in cancer cells where these kinases are often overactive .

Result of Action

The result of the compound’s action is a potent antitumor activity in preclinical assays . By inhibiting Src and Abl kinases, it can effectively halt the proliferation of tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment.

Biochemical Analysis

Biochemical Properties

It is known to be a potent Src/Abl kinase inhibitor . Src and Abl are types of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these kinases, 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid can potentially alter the function of many proteins within the cell.

Cellular Effects

The cellular effects of this compound are primarily related to its ability to inhibit Src and Abl kinases These kinases are involved in a variety of cellular processes, including cell division, cell migration, and signal transduction By inhibiting these kinases, this compound can potentially influence cell function in a variety of ways

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of Src and Abl kinases . These kinases function by adding phosphate groups to other proteins, which can activate or deactivate these proteins and thus alter their function. By inhibiting these kinases, this compound can prevent the phosphorylation of these proteins, potentially leading to changes in cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid typically involves the reaction of 6-chloro-2-methylpyrimidine-4-amine with thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiazole derivatives .

Scientific Research Applications

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPDNDFKYFKQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735198
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251716-89-8
Record name 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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